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Abstract

The centriole, a masterpiece of cellular architecture, underpins the formation of the centrosome
and cilia, organelles fundamental to cell division, motility, and signaling. The defining feature of
the centriole is its exquisite nine-fold symmetry, a geometric constant conserved throughout
evolution. This intricate design is orchestrated by a cohort of proteins, among which the Spindle
Assembly Abnormal protein 6 (SASS6) plays the role of the master architect. SASS6 is the
cornerstone of the cartwheel, a central scaffold that dictates the nine-fold symmetry of the
nascent centriole. Mutations and dysregulation of SASS6 are implicated in a range of human
pathologies, including microcephaly and cancer, highlighting its critical importance in cellular
and organismal health. This technical guide provides an in-depth exploration of the multifaceted
role of SASS6 in centriole biogenesis, presenting a synthesis of current knowledge on its
structure, function, regulation, and interactions. We delve into the quantitative biophysical
parameters governing its assembly, detail key experimental methodologies for its study, and
provide visual representations of the critical pathways and processes in which it is involved.
This document is intended to serve as a comprehensive resource for researchers and
professionals engaged in the study of cell division, ciliopathies, and the development of novel
therapeutic strategies targeting the cell cycle.
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Introduction: The Central Role of SASS6 in
Establishing Centriolar Symmetry

Centriole duplication is a tightly regulated process that occurs once per cell cycle, ensuring the
faithful segregation of chromosomes during mitosis. The formation of a new "daughter”
centriole occurs in close proximity to a pre-existing "mother" centriole. This process is initiated
by the formation of a cartwheel structure, which serves as a scaffold for the assembly of the
nine-triplet microtubules that form the centriolar barrel.

SASSE6 is a protein fundamental to the initiation of this process. It is a core structural
component of the cartwheel, forming its central hub and spokes.[1] The intrinsic ability of
SASSE6 to self-assemble into a nine-fold symmetric ring is the critical determinant of the
centriole's characteristic symmetry.[2][3] The absence or malfunction of SASS6 leads to defects
in centriole formation, often resulting in centrioles with aberrant numbers of microtubules (e.qg.,
7, 8, 10, or 11 triplets instead of the canonical 9).[4]

This guide will explore the molecular mechanisms by which SASS6 executes its architectural
function, the regulatory networks that control its activity, and the experimental approaches that
have been instrumental in unraveling its role.

The Molecular Architecture and Function of SASS6

SASSG6 is a conserved protein characterized by a distinct domain organization that is crucial for
its function.[5][6] It consists of:

e An N-terminal globular head domain: This domain is responsible for the head-to-head
interactions between SASS6 homodimers, driving the oligomerization process that forms the
central hub of the cartwheel.[1][3]

» A central coiled-coil domain: This elongated domain mediates the formation of stable, parallel
homodimers, which are the fundamental building blocks of the SASS6 ring.[1][3]

o A C-terminal disordered region: This region is involved in interactions with other centriolar
proteins and may play a role in microtubule nucleation and stabilization.[7][8]
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The primary function of SASS6 is to form the cartwheel, a process driven by its self-assembly
properties. SASS6 homodimers, present in the cytoplasm, are recruited to the mother centriole
at the onset of S phase.[9][10] At the site of procentriole formation, a high local concentration of
SASS6 promotes its oligomerization into a nine-fold symmetrical ring structure, which
constitutes the central hub of the cartwheel.[9][10] The coiled-coil domains of the SASS6
dimers radiate outwards from this central hub, forming the spokes of the cartwheel.[1][2] This
SASS6-based scaffold then templates the assembly of the nine-triplet microtubules, thus
establishing the nine-fold symmetry of the new centriole.[11]

Regulation of SASS6 in the Cell Cycle

The expression and activity of SASS6 are tightly regulated to ensure that centriole duplication
occurs only once per cell cycle. SASS6 protein levels peak during S and G2 phases and are
low in G1. This oscillation is primarily controlled by the Anaphase-Promoting
Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The APC/C, together with its co-activator
Cdh1, targets SASS6 for proteasomal degradation at the end of mitosis and during G1 by
recognizing a KEN box motif in the SASS6 protein.[12] Overexpression of a non-degradable
SASS6 mutant leads to centriole amplification, highlighting the importance of this degradation
for maintaining proper centriole number.[12][13]

The recruitment and assembly of SASS6 at the nascent procentriole are orchestrated by a key
regulatory kinase, Polo-like kinase 4 (PLK4). PLK4 is considered the master regulator of
centriole duplication. It localizes to the mother centriole and phosphorylates the centriolar
protein STIL (SCL/TALL1 interrupting locus).[14][15] This phosphorylation event creates a
binding site on STIL for SASS6, thereby recruiting SASS6 to the site of procentriole formation
and promoting its assembly into the cartwheel.[14][16][17] The PLK4-STIL-SASS6 module
forms a core regulatory axis that initiates centriole biogenesis.[14]

Quantitative Data on SASS6 Function

Understanding the biophysical parameters of SASS6 interactions is crucial for a complete
picture of its role. While comprehensive quantitative data remains an active area of research,
some key values have been determined.
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Parameter Value Organism/System Reference
SASS6 Head Domain
o ~60 uM Vertebrate [18]
Self-Association (Kd)
SASS6-GFP Torus
) 216 £ 12 nm Human U20S cells [2]
Radius (pre-S phase)
SASS6 Ring Length Increased from S to
Human U20S cells [2]
(S-G2 phase) G2 (P <0.0001)
SASS6 Ring Volume Increased from S to
Human U20S cells [2]
(5-G2 phase) G2 (P < 0.0001)
STIL Localization in _
o Mouse embryonic
Duplicating 74% [9]
stem cells
Centrosomes
CEP135 Localization 73% (with only 12% )
_ _ Mouse embryonic
in SASS6-null showing normal [9]
) o stem cells
Centrioles localization)
CEP164 Localization )
) Mouse embryonic
in SASS6-null 28% [9]
stem cells
Centrosomes
Cilia Formation in Mouse embryonic
0% [9]
SASS6-null mMESCs stem cells
Centrosome Presence Mouse embryonic
56% [91[19]

in SASS6-null MESCs

stem cells

Key Experimental Protocols

The study of SASS6 and its role in centriole biogenesis relies on a variety of sophisticated
experimental techniques. Below are detailed methodologies for some of the key experiments
cited in this guide.

CRISPRI/Cas9-Mediated Knockout of SASS6
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This protocol outlines the generation of SASS6 knockout cell lines using the CRISPR/Cas9
system, a powerful tool for studying gene function.[4][5][8][10][11][20]

Objective: To create a stable cell line lacking functional SASS6 protein.

Materials:

Human cell line (e.g., hTERT-RPEL, U20S)

e pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

» SASS6-specific guide RNAs (gRNAs) targeting an early exon

» Lipofectamine 3000 or similar transfection reagent

o Fluorescence-activated cell sorter (FACS)

o 96-well plates

e Cell culture medium and supplements

e Genomic DNA extraction kit

o PCR reagents and primers flanking the target site

e Sanger sequencing reagents

Procedure:

e gRNA Design and Cloning:

[¢]

Design two gRNAs targeting an early exon of the SASS6 gene using a tool like
CHOPCHORP.

[¢]

Synthesize and anneal complementary oligonucleotides for each gRNA.

o

Clone the annealed gRNAs into the Bbsl-linearized pX458 plasmid.

[e]

Verify the insertion by Sanger sequencing.
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o Transfection:
o Plate cells to be 70-80% confluent on the day of transfection.

o Transfect the cells with the SASS6-gRNA-pX458 plasmid using Lipofectamine 3000
according to the manufacturer's instructions.

o FACS-based Sorting of Transfected Cells:
o 48 hours post-transfection, harvest the cells.

o Use a FACS sorter to isolate single GFP-positive cells into individual wells of a 96-well
plate containing conditioned medium.

» Clonal Expansion and Screening:

o

Allow single cells to grow into colonies over 2-3 weeks.

[¢]

Expand the clones and harvest a portion for genomic DNA extraction.

[e]

Perform PCR using primers flanking the gRNA target site.

[e]

Analyze the PCR products by Sanger sequencing to identify clones with frameshift-
inducing insertions or deletions (indels).

¢ Validation of Knockout:

o Confirm the absence of SASS6 protein in candidate clones by Western blotting using an
anti-SASS6 antibody.

o Further validate the phenotype by immunofluorescence staining for centriolar markers to
observe the loss of centrioles.

Immunofluorescence Staining of SASS6 and Centriolar
Markers

This protocol describes the visualization of SASS6 and other centriolar proteins within cells
using immunofluorescence microscopy.[6][9][12][19]
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Objective: To determine the subcellular localization of SASS6 and its colocalization with other
centriolar components.

Materials:

e Cells grown on coverslips

e Phosphate-buffered saline (PBS)

» Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

e Permeabilization buffer: 0.1% Triton X-100 in PBS

e Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100

e Primary antibodies (e.g., rabbit anti-SASS6, mouse anti-gamma-tubulin, human anti-centrin)

o Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse
Alexa Fluor 594)

o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
e Mounting medium
Procedure:
o Cell Preparation:
o Plate cells on sterile glass coverslips in a petri dish and grow to the desired confluency.
» Fixation:
o Wash the cells briefly with PBS.

o Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for
10 minutes at -20°C.

o Wash three times with PBS.
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Permeabilization:

o If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
o Wash three times with PBS.

Blocking:

o Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

Primary Antibody Incubation:
o Dilute the primary antibodies in blocking buffer.

o Incubate the coverslips with the primary antibody solution for 1-2 hours at room
temperature or overnight at 4°C in a humidified chamber.

o Wash three times with PBS.
Secondary Antibody Incubation:
o Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature, protected from light.

o Wash three times with PBS.

Nuclear Staining and Mounting:

o Incubate with DAPI solution for 5 minutes.

o Wash twice with PBS.

o Mount the coverslips onto glass slides using mounting medium.

Imaging:
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o Visualize the stained cells using a fluorescence or confocal microscope.

In Vitro Kinase Assay for PLK4-mediated
Phosphorylation of STIL

This protocol details an in vitro assay to assess the phosphorylation of STIL by PLK4, a key
step in SASS6 recruitment.[16][21][22][23][24]

Objective: To determine if PLK4 can directly phosphorylate STIL in vitro.

Materials:

e Recombinant purified PLK4 (wild-type and kinase-dead mutant)

e Recombinant purified STIL fragment (containing the STAN domain)

o Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCI, 10 mM MgCI2, 1 mM DTT)
e [y-32P]JATP

o SDS-PAGE gels and electrophoresis apparatus

o Phosphorimager or autoradiography film

Procedure:

e Reaction Setup:

o In a microcentrifuge tube, combine the kinase buffer, recombinant PLK4 (wild-type or
kinase-dead), and the recombinant STIL substrate.

o Initiate the reaction by adding [y-32P]ATP.
o Incubate the reaction mixture at 30°C for 30 minutes.
¢ Reaction Termination:

o Stop the reaction by adding SDS-PAGE loading buffer.
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o Boil the samples for 5 minutes.

o SDS-PAGE and Autoradiography:
o Separate the reaction products by SDS-PAGE.
o Dry the gel.

o Expose the dried gel to a phosphorimager screen or autoradiography film to detect the
incorporation of 32P into the STIL fragment.

e Analysis:

o Aband corresponding to the molecular weight of the STIL fragment will indicate that it has
been phosphorylated by PLK4. The kinase-dead PLK4 serves as a negative control.

Visualizing the Central Dogma of Centriole
Biogenesis: Signaling Pathways and Experimental
Workflows

To provide a clearer understanding of the complex processes involving SASS6, the following
diagrams were generated using Graphviz (DOT language).
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Caption: The SASS6 signaling pathway in centriole biogenesis.
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Caption: Experimental workflow for generating a SASS6 knockout cell line.
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Caption: Relationship between SASS6 domain structure and function.

SASSG in Disease and as a Therapeutic Target

Given its central role in cell division, it is not surprising that mutations in the SASS6 gene are
associated with human disease. Autosomal recessive primary microcephaly, a
neurodevelopmental disorder characterized by a small brain, has been linked to mutations in
SASS6.[16][20][25][26][27] These mutations often impair the protein's function, leading to
defects in centriole duplication and subsequent problems in neurogenesis.

Furthermore, the dysregulation of SASS6 expression has been observed in various cancers.
[12][13][28] Overexpression of SASS6 can lead to centriole amplification, a hallmark of many
tumors, which can contribute to genomic instability and aneuploidy.[8][29] This makes SASS6
and the pathway it regulates a potential target for the development of novel anti-cancer
therapies. Inhibiting SASS6 function could selectively kill cancer cells that are dependent on
centriole amplification for their proliferation.

Conclusion and Future Directions
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SASS6 stands as a pivotal protein in our understanding of centriole biogenesis and the
establishment of cellular architecture. Its elegant self-assembly mechanism provides a
compelling example of how protein structure dictates biological form and function. While
significant progress has been made in elucidating the role of SASS6, many questions remain. A
deeper understanding of the precise stoichiometry and kinetics of SASS6 assembly in vivo, the
full repertoire of its interacting partners, and the upstream and downstream signaling pathways
that impinge on its function will be critical areas for future research. The development of small
molecule inhibitors of SASS6 self-assembly holds promise for therapeutic interventions in
diseases driven by aberrant centriole number. The continued exploration of this master
architect will undoubtedly reveal further secrets of the intricate world of cellular construction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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